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Compound of Interest

Compound Name:
Ethyl 2-(4-fluorophenyl)-2-

oxoacetate

Cat. No.: B024296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl
2-(4-fluorophenyl)-2-oxoacetate, a compound of interest in chemical research and drug

development. Due to the limited availability of publicly accessible, complete experimental

datasets for this specific molecule, this guide combines predicted spectroscopic values based

on its chemical structure with general experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Ethyl 2-(4-fluorophenyl)-2-oxoacetate. These

predictions are based on the analysis of its structural fragments and comparison with data from

analogous compounds.

Predicted ¹H NMR Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.1 - 8.2 Multiplet (dd) 2H
Aromatic CH (ortho to

C=O)

~7.1 - 7.2 Multiplet (t) 2H
Aromatic CH (ortho to

F)

4.45 Quartet (q) 2H -O-CH₂-CH₃

1.40 Triplet (t) 3H -O-CH₂-CH₃

Note: The chemical shifts for the aromatic protons are estimations and the coupling patterns

will be influenced by both the carbonyl group and the fluorine atom.

Predicted ¹³C NMR Data
Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~185 C=O (Ketone)

~165 (d, ¹JCF ≈ 255 Hz) Aromatic C-F

~162 C=O (Ester)

~132 (d, ³JCF ≈ 10 Hz) Aromatic CH (ortho to C=O)

~129 (d, ⁴JCF ≈ 3 Hz) Aromatic C-C=O

~116 (d, ²JCF ≈ 22 Hz) Aromatic CH (ortho to F)

~63 -O-CH₂-CH₃

~14 -O-CH₂-CH₃

Note: The aromatic carbon signals will be split due to coupling with the fluorine atom (JCF).

The coupling constants provided are typical estimates.
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Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch

~2980 Medium Aliphatic C-H stretch

~1735 Strong C=O stretch (Ester)

~1690 Strong C=O stretch (Ketone)

~1600, ~1500 Medium-Strong Aromatic C=C stretch

~1250 Strong C-O stretch (Ester)

~1160 Strong C-F stretch

Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)

m/z Interpretation

196.05 [M]⁺ (Molecular Ion for C₁₀H₉FO₃)

168.05 [M - CO]⁺ or [M - C₂H₄]⁺

151.02 [M - OCH₂CH₃]⁺

123.01 [M - COOCH₂CH₃]⁺ or [FC₆H₄CO]⁺

95.01 [C₆H₄F]⁺

Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-(4-fluorophenyl)-2-
oxoacetate in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2

seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS at 0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled carbon spectrum.

Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, a relaxation

delay of 2-5 seconds.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR

crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the clean salt plates or ATR crystal.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer, which could be coupled with a separation technique

like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Acquisition (LC-MS with ESI):

Inject a small volume of the sample solution into the LC system.

The compound is separated on a suitable column (e.g., C18) and then introduced into the

mass spectrometer.

The ESI source ionizes the molecule, typically forming [M+H]⁺ or [M+Na]⁺ ions in positive

mode.

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their

mass-to-charge ratio (m/z).

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a target compound like Ethyl 2-(4-fluorophenyl)-2-oxoacetate.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of Ethyl 2-(4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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